Ximenynic acid
Overview
Description
Mechanism of Action
Target of Action
Ximenynic acid, also known as trans-11-octadecen-9-ynoic acid, is a long-chain acetylenic fatty acid . It has been found to have significant effects on the HepG2 human hepatoma cell line . The primary target of this compound is cyclooxygenase-1 (COX-1) , an enzyme involved in the inflammatory response.
Mode of Action
This compound interacts with its target, COX-1, by inhibiting its expression . This inhibition leads to a decrease in the production of prostaglandins, which are key mediators of inflammation and pain. By suppressing COX-1, this compound can potentially reduce inflammation and pain.
Biochemical Pathways
The action of this compound affects several biochemical pathways. It has been shown to induce G1/G0 phase arrest in HepG2 cells, inhibiting the expression of CCND3 and CCNE1 genes, and GCN5L2 protein . These genes and proteins are crucial for cell cycle progression, so their inhibition leads to cell cycle arrest. Furthermore, this compound suppresses the expression of angiogenesis-associated genes, including vascular endothelial growth factor (VEGF)-B and VEGF-C .
Pharmacokinetics
It is known that this compound is a component of sandalwood seed oil , which suggests that it may be absorbed and distributed in the body through the consumption of this oil.
Result of Action
The result of this compound’s action is a reduction in cell proliferation and an increase in apoptosis . By inhibiting COX-1 expression and affecting cell cycle progression, this compound can potentially inhibit the growth of HepG2 cells . Additionally, it alters the apoptosis pathway and the expression of angiogenic factors .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds in sandalwood seed oil may affect the bioavailability and efficacy of this compound
Biochemical Analysis
Biochemical Properties
Ximenynic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with cyclooxygenase-1 (COX-1), where this compound selectively inhibits its expression . This inhibition leads to a reduction in the production of pro-inflammatory mediators. Additionally, this compound affects the expression of angiogenesis-associated genes, such as vascular endothelial growth factor (VEGF)-B and VEGF-C . These interactions highlight the compound’s potential in modulating inflammatory and angiogenic pathways.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In HepG2 human hepatoma cells, this compound induces cell cycle arrest and promotes apoptosis . It inhibits the G1/S phase transition by downregulating the expression of cell cycle-associated proteins, including general control of amino acid synthesis yeast homolog like 2 (GCN5L2), cyclin D3, and cyclin E1 . Furthermore, this compound suppresses the expression of anti-apoptosis protein silent information regulator T1 (SIRT1), leading to increased apoptosis . These effects demonstrate the compound’s potential in regulating cell proliferation and survival.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to and inhibits cyclooxygenase-1 (COX-1), reducing the production of pro-inflammatory mediators . It also downregulates the expression of angiogenesis-associated genes, such as vascular endothelial growth factor (VEGF)-B and VEGF-C . Additionally, this compound affects the expression of cell cycle-associated proteins and anti-apoptosis proteins, leading to cell cycle arrest and apoptosis . These molecular interactions highlight the compound’s potential in modulating inflammatory, angiogenic, and apoptotic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under standard laboratory conditions . Its long-term effects on cellular function have been studied in vitro and in vivo. In HepG2 cells, this compound’s anti-proliferative and pro-apoptotic effects were sustained over extended periods . These findings suggest that this compound maintains its bioactivity over time, making it a promising candidate for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving mice, this compound was administered at various concentrations to assess its impact on fatty acid metabolism . Higher doses of this compound led to significant reductions in n-9 fatty acids and docosahexaenoic acid (C22:6n-3) levels in the liver and brain . Additionally, this compound downregulated the expression of key enzymes involved in lipid metabolism, such as stearoyl-CoA desaturase (SCD) and fatty acid desaturase 2 (FADS2) . These findings indicate that this compound can modulate lipid metabolism in a dose-dependent manner.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to fatty acid metabolism. It interacts with enzymes such as stearoyl-CoA desaturase (SCD) and fatty acid desaturase 2 (FADS2), which play crucial roles in lipid metabolism . This compound has been shown to suppress the expression of these enzymes, leading to alterations in fatty acid composition . Additionally, this compound affects the levels of n-3 and n-9 fatty acids in the liver and brain, highlighting its role in regulating metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with various transporters and binding proteins. This compound is primarily transported through the bloodstream and distributed to different tissues, including the liver and brain . Its localization and accumulation within cells are influenced by its interactions with specific transporters and binding proteins. These interactions play a crucial role in determining the bioavailability and efficacy of this compound in different tissues.
Subcellular Localization
This compound’s subcellular localization is essential for its activity and function. It is primarily localized in the cytoplasm and interacts with various organelles, including the endoplasmic reticulum and mitochondria . These interactions are facilitated by targeting signals and post-translational modifications that direct this compound to specific compartments within the cell. The subcellular localization of this compound is crucial for its role in modulating cellular processes and metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ximenynic acid typically involves the use of acetylenic fatty acids as starting materials. One common method includes the partial hydrogenation of acetylenic fatty acids to produce the desired enyne structure . The reaction conditions often involve the use of catalysts such as palladium on carbon and solvents like ethanol to facilitate the hydrogenation process .
Industrial Production Methods: Industrial production of this compound is primarily achieved through the extraction of seed oils from plants in the Santalaceae family. The seeds are first crushed to release the oil, which is then subjected to various purification processes, including solvent extraction and distillation, to isolate this compound . The use of advanced techniques such as high-performance liquid chromatography (HPLC) ensures the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Ximenynic acid undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to produce various oxygenated derivatives.
Substitution: this compound can participate in substitution reactions where the hydrogen atoms on the carbon chain are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.
Substitution: Halogens or organometallic reagents in an inert solvent like dichloromethane.
Major Products:
Oxidation: Produces various oxygenated fatty acids.
Reduction: Results in the formation of saturated fatty acids.
Substitution: Yields halogenated or organometallic derivatives.
Scientific Research Applications
Ximenynic acid has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its anti-inflammatory, antibacterial, and antifungal properties.
Industry: Utilized in the cosmetic industry for its skin-conditioning properties.
Comparison with Similar Compounds
Ximenynic acid is unique due to its conjugated enyne structure, which distinguishes it from other fatty acids. Similar compounds include:
Oleic Acid: A monounsaturated fatty acid with a single double bond, lacking the triple bond present in this compound.
Linoleic Acid: A polyunsaturated fatty acid with two double bonds, but no triple bond.
Pyrullic Acid: Another conjugated enyne fatty acid, but with a different carbon chain length and position of the triple bond.
This compound’s unique structure contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for various applications.
Biological Activity
Ximenynic acid is a conjugated enyne fatty acid predominantly found in the seeds of plants within the Santalaceae family, particularly in sandalwood oil. Its biological activities have garnered attention due to its potential therapeutic properties, particularly in cancer treatment and anti-inflammatory applications. This article explores the biological activity of this compound, focusing on its anti-cancer effects, anti-inflammatory properties, and mechanisms of action as evidenced by various studies.
Anti-Cancer Properties
Recent studies have highlighted the anti-cancer potential of this compound, particularly against HepG2 human hepatoma cells. Research indicates that this compound inhibits cell proliferation and induces apoptosis through several mechanisms:
- Cell Cycle Arrest : this compound has been shown to induce G1/S phase arrest in the cell cycle by downregulating cyclins D3 and E1 and inhibiting GCN5L2 protein expression .
- Apoptosis Induction : The compound significantly suppresses the expression of the anti-apoptotic protein SIRT1, facilitating pro-apoptotic signaling pathways .
- Inhibition of Angiogenesis : this compound reduces the expression of angiogenesis-related genes such as VEGF-B and VEGF-C, which are crucial for tumor growth and metastasis .
Anti-Inflammatory Activity
This compound's anti-inflammatory effects have been documented since the 1980s. It inhibits key enzymes involved in the inflammatory process:
- Cyclooxygenase Inhibition : The compound selectively inhibits COX-1 but not COX-2, leading to decreased production of inflammatory mediators such as thromboxane B2 and prostaglandins .
- Impact on Arachidonic Acid Metabolism : Studies show that this compound affects the metabolism of arachidonic acid, resulting in lower levels of inflammatory markers in animal models .
Summary Table of Biological Activities
Study 1: this compound in HepG2 Cells
In a controlled laboratory setting, HepG2 cells were treated with varying concentrations (0–150 µM) of this compound. The results demonstrated a significant dose-dependent inhibition of cell viability, with notable changes in cell cycle progression and apoptosis markers . The study concluded that this compound could be a promising candidate for further investigation as an anticancer agent.
Study 2: Anti-Inflammatory Effects in Animal Models
Another study examined the effects of dietary this compound on inflammatory markers in rats. The findings revealed that rats fed a diet enriched with sandalwood seed oil (high in this compound) exhibited significantly lower levels of inflammatory markers compared to those fed conventional oils. This suggests that dietary intake of this compound may confer protective effects against inflammation-related diseases .
Properties
IUPAC Name |
(E)-octadec-11-en-9-ynoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-8H,2-6,11-17H2,1H3,(H,19,20)/b8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VENIIVIRETXKSV-BQYQJAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CC#CCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C/C#CCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501317249 | |
Record name | Ximenynic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501317249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
557-58-4 | |
Record name | Ximenynic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=557-58-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ximenynic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557584 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ximenynic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252625 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ximenynic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501317249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-octadec-11-en-9-ynoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.346 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | XYMENYNIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IA0Z48P13W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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